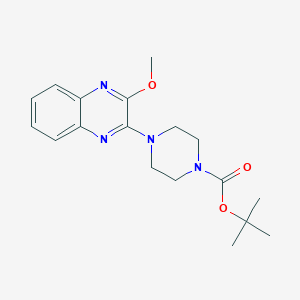

tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-11-9-21(10-12-22)15-16(24-4)20-14-8-6-5-7-13(14)19-15/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDJVNQXWRAAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671398 | |

| Record name | tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-41-4 | |

| Record name | tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photocatalytic One-Step Synthesis via Visible Light Irradiation

A highly efficient and environmentally friendly method involves a visible-light photocatalytic reaction that couples an aminopyridine derivative with piperazine-1-tert-butyl formate in the presence of an acridine salt catalyst and an oxidant.

Procedure Summary:

- Reactants: 2-aminopyridine (or analogous amine), piperazine-1-tert-butyl formate

- Catalyst: Acridine salt (visible light photocatalyst)

- Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide

- Solvent: Anhydrous dichloroethane

- Conditions: Oxygen atmosphere, blue LED irradiation for 10 hours at room temperature

- The reaction mixture is prepared by adding equimolar amounts of 2-aminopyridine and piperazine-1-tert-butyl formate, 0.1 equivalent of acridine salt, and 0.5 equivalent of the oxidant in dichloroethane.

- The reaction vessel is purged with oxygen three times to ensure an oxygen-rich environment.

- Blue LED light irradiation initiates the photocatalytic coupling.

- After 10 hours, the reaction mixture is concentrated and purified by column chromatography to isolate the target tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a colorless solid with a yield of approximately 95%.

This method is notable for avoiding heavy metals and hydrogen gas, making it safer and more environmentally benign while providing high yield and purity.

| Parameter | Details |

|---|---|

| Aminopyridine derivative | 0.2 mmol (1.0 eq) |

| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) |

| Acridine salt catalyst | 0.01 mmol (0.1 eq) |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) |

| Solvent | 2 mL anhydrous dichloroethane |

| Atmosphere | Oxygen (purged 3 times) |

| Irradiation | Blue LED, 10 hours |

| Temperature | Room temperature |

| Yield | 95% |

Two-Step Iodination and Palladium-Catalyzed Coupling

An alternative, classical synthetic route involves iodination of 2-aminopyridine followed by a palladium-catalyzed coupling reaction with Boc-protected piperazine.

Step 1: Iodination

- 2-Aminopyridine is reacted with potassium iodate, potassium iodide, and concentrated sulfuric acid to selectively iodinate at the 5-position, generating 2-amino-5-iodopyridine.

Step 2: Coupling Reaction

- The iodinated intermediate undergoes a coupling reaction with Boc-piperazine in the presence of a palladium catalyst and ligand (Xantphos), using sodium tert-butoxide as base.

- The reaction is performed in toluene with controlled low oxygen content (<0.5%) to prevent catalyst degradation.

- The reaction temperature is initially 30 °C for catalyst activation, then raised to 75 °C for coupling, and finally to 100 °C for completion.

- After 2–4 hours of stirring, the product tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is isolated with a yield of approximately 80%.

This method is well-suited for scale-up and provides a robust synthetic alternative, albeit with the use of palladium catalysts and stricter oxygen control.

| Step | Reagents/Conditions | Parameters | Yield |

|---|---|---|---|

| Iodination | 2-aminopyridine, KIO3, KI, H2SO4 | Room temp, selective iodination | - |

| Coupling Catalyst | Pd2(dba)3 (0.08-0.10 eq), Xantphos (0.11-0.13 eq) | Toluene solvent, 30 °C (3 h), then 75-100 °C (2-4 h), O2 <0.5% | 80% |

| Base | Sodium tert-butoxide | - | - |

| Substrate | 2-amino-5-iodopyridine, Boc-piperazine | Stoichiometric amounts | - |

Comparative Analysis and Adaptation for tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate

The photocatalytic method offers a mild, high-yielding, and environmentally friendly approach that can be adapted for the synthesis of tert-butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate by substituting 2-aminopyridine with the corresponding 3-methoxyquinoxalin-2-amine derivative.

The palladium-catalyzed coupling method provides a more classical synthetic route that may be preferred when the substrate is amenable to halogenation and subsequent cross-coupling.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Photocatalytic Visible Light | One-step, acridine salt catalyst, oxygen atmosphere, blue LED irradiation | Environmentally friendly, high yield, mild conditions | Requires specialized light source and photocatalyst | 95 |

| Iodination + Pd-Catalyzed Coupling | Two-step, iodination then Pd-catalyzed coupling with Boc-piperazine | Scalable, well-established chemistry | Uses Pd catalyst, requires oxygen control, multi-step | 80 |

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity :

Research indicates that compounds similar to tert-butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate exhibit antitumor properties. The quinoxaline moiety is known for its ability to inhibit certain cancer cell lines, making this compound a candidate for further development as an anticancer agent .

Neuropharmacology :

The piperazine structure is often associated with neuroactive compounds. Studies have suggested that derivatives of piperazine can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of more complex bioactive molecules. For example, it can be utilized in the development of beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacterial infections . The synthesis process is noted for its efficiency, yielding high purity products suitable for pharmaceutical applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The tert-butyl piperazine-1-carboxylate scaffold is widely utilized in drug discovery. Key structural analogs and their distinguishing features are summarized below:

Stability and Reactivity

- Degradation in Acidic Media: Analogues like 1a and 1b (tert-butyl oxazolidinone-fluorophenyl derivatives) exhibit instability in simulated gastric fluid due to acid-sensitive oxazolidinone rings . In contrast, the target compound’s methoxyquinoxaline group likely improves stability under similar conditions, as electron-donating methoxy groups reduce susceptibility to protonation.

- Synthetic Flexibility: Compounds with halogenated aryl groups (e.g., bromo-fluorophenyl in ) serve as intermediates for Suzuki-Miyaura coupling, whereas aldehydes (e.g., formyl group in ) enable Schiff base formation. The target compound’s quinoxaline moiety may undergo nucleophilic aromatic substitution or metal-catalyzed functionalization.

Crystallographic and Computational Insights

- Crystal Packing : Tools like Mercury CSD and SHELX reveal that tert-butyl piperazine-1-carboxylate derivatives often exhibit hydrogen-bonding networks involving the carbamate carbonyl. Bulky substituents (e.g., fused rings in ) disrupt packing, reducing crystallinity compared to simpler aryl analogs.

- Conformational Analysis: Piperazine rings in these compounds adopt chair or boat conformations depending on substituent steric effects. The methoxyquinoxaline group in the target compound may enforce a planar conformation, optimizing π-π stacking with biological targets.

Biological Activity

tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate, with the CAS number 1065484-41-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C₁₈H₂₄N₄O₃

- Molecular Weight : 344.41 g/mol

- Structure : The compound features a piperazine core substituted with a tert-butyl group and a methoxyquinoxaline moiety, which is crucial for its biological activity.

The biological activity of tert-butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate primarily involves interactions with various biological targets:

- Receptor Modulation : This compound may act as a modulator for specific neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antibacterial properties, potentially making this compound effective against certain bacterial strains.

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.

Biological Activity Data Table

| Biological Activity | Target | Reference |

|---|---|---|

| Antidepressant-like effects | Serotonin receptors | |

| Antibacterial activity | Gram-positive bacteria | |

| Antitumor effects | Cancer cell lines |

Antidepressant-Like Effects

A study investigated the effects of various piperazine derivatives on serotonin receptors. tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate showed significant binding affinity to the serotonin receptor subtype 5-HT_1A, indicating potential antidepressant properties. The study utilized behavioral models in rodents to assess the compound's efficacy in reducing anxiety-like behaviors.

Antimicrobial Properties

Research published in Bioorganic & Medicinal Chemistry Letters evaluated a series of piperazine derivatives for their antimicrobial activity. The results demonstrated that tert-butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This suggests its potential as a lead compound for developing new antibiotics.

Antitumor Activity

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as reported in a study published in Journal of Medicinal Chemistry.

Q & A

Q. What are the critical considerations for optimizing the synthesis of tert-butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate?

- Methodological Answer: Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and coupling of the quinoxaline and piperazine moieties. Key steps include:

- Protection: Use of tert-butyloxycarbonyl (Boc) groups to shield the piperazine nitrogen during subsequent reactions .

- Coupling: Reaction conditions (e.g., temperature, solvent polarity) must be optimized to ensure regioselectivity, particularly for methoxyquinoxaline substitution .

- Purification: High-Performance Liquid Chromatography (HPLC) and preparative TLC are critical for isolating intermediates and final products with >95% purity .

Yield optimization often requires inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer: Structural validation relies on complementary analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the methoxyquinoxaline proton environment (δ 3.8–4.2 ppm for methoxy groups) and Boc-protected piperazine .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ~429.2 g/mol for C₁₉H₂₅N₅O₃) .

- X-ray Crystallography: Resolves stereochemical ambiguities in asymmetric synthesis pathways .

Advanced Research Questions

Q. What mechanistic insights explain the influence of the 3-methoxyquinoxaline substituent on biological activity?

- Methodological Answer: The 3-methoxy group modulates electronic and steric properties:

- Electronic Effects: Methoxy’s electron-donating nature enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinase targets), as shown in molecular docking studies .

- Steric Hindrance: Bulkier substituents at the 3-position reduce binding affinity in vitro, highlighting the need for substituent size-activity relationship (SAR) studies .

Comparative assays with analogs (e.g., 3-fluoro or 3-cyano derivatives) reveal divergent activity profiles, suggesting target-specific optimization .

Q. How can researchers resolve contradictory data regarding this compound’s pharmacokinetic (PK) properties?

- Methodological Answer: Discrepancies in PK data (e.g., bioavailability, half-life) may arise from:

- Assay Variability: Standardize in vitro assays (e.g., hepatic microsome stability tests) across labs to control for CYP450 isoform activity differences .

- Formulation Effects: Solubility enhancers (e.g., cyclodextrins) or prodrug strategies can improve bioavailability in animal models, masking intrinsic PK limitations .

- Metabolite Interference: Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. What strategies are effective for optimizing this compound’s selectivity in multi-target pharmacological studies?

- Methodological Answer: To mitigate off-target effects:

- Fragment-Based Design: Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to fine-tune binding to specific targets (e.g., serotonin receptors vs. kinases) .

- Proteome-Wide Screening: Utilize affinity chromatography coupled with mass spectrometry (AfC-MS) to map off-target interactions .

- Co-crystallization Studies: Resolve X-ray structures of the compound bound to primary targets to guide rational modifications .

Data Contradiction Analysis

Q. Why do conflicting reports exist about this compound’s cytotoxicity in cancer cell lines?

- Methodological Answer: Variations in cytotoxicity (IC₅₀ values) may stem from:

- Cell Line Heterogeneity: BRCA1-mutant vs. wild-type lines exhibit differential sensitivity to DNA-targeting agents due to repair pathway disparities .

- Assay Conditions: Incubation time (48 vs. 72 hours) and serum concentration (e.g., 5% vs. 10% FBS) alter proliferation rates and compound efficacy .

- Batch Purity: Impurities ≥2% (e.g., de-Boc byproducts) can artifactually increase toxicity, necessitating rigorous QC via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.